molecular formula C8H5N3S B8567342 5-Cyanomethylbenz-2,1,3-thiadiazole

5-Cyanomethylbenz-2,1,3-thiadiazole

Cat. No. B8567342
M. Wt: 175.21 g/mol
InChI Key: MNULSBSCAPAZMV-UHFFFAOYSA-N
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Patent
US07186730B2

Procedure details

Ester (a) (0.95 g, 4.29 mmol) was added portionwise to a cold solution (0° C.) of lithium aluminium hydride (0.206 g, 4.7 mmol) in tetrahydrofuran (20 ml). The mixture was then stirred 1.5 hours at room temperature and cooled again. The excess of hydride was hydrolysed by careful addition of water (0.2 ml), 5N aqueous sodium hydroxide solution (0.2 ml) and finally water (0.6 ml). Magnesium sulfate was added and the mixture was filtered. The filtrate was concentrated to dryness to give the product (0.5 g, 65%).
Name
Quantity
0.95 g
Type
reactant
Reaction Step One
Quantity
0.206 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.6 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.2 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
65%

Identifiers

REACTION_CXSMILES
N1S[N:4]=[C:3]2[CH:6]=[C:7]([CH2:10][C:11]#N)[CH:8]=[CH:9][C:2]=12.[H-].[Al+3].[Li+].[H-].[H-].[H-].[H-].[OH-:20].[Na+].S([O-])([O-])(=O)=[O:23].[Mg+2].[O:28]1[CH2:32]CCC1>O>[OH:20][CH2:11][CH2:10][C:7]1[CH:8]=[CH:9][C:2]2[O:23][C:32](=[O:28])[NH:4][C:3]=2[CH:6]=1 |f:1.2.3.4.5.6,8.9,10.11|

Inputs

Step One
Name
Quantity
0.95 g
Type
reactant
Smiles
N1=C2C(=NS1)C=C(C=C2)CC#N
Name
Quantity
0.206 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
20 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-]
Name
Quantity
0.2 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.6 mL
Type
solvent
Smiles
O
Name
Quantity
0.2 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was then stirred 1.5 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled again
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to dryness

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
OCCC=1C=CC2=C(NC(O2)=O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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